molecular formula C15H24N4OS B6519839 4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide CAS No. 933239-28-2

4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide

Cat. No.: B6519839
CAS No.: 933239-28-2
M. Wt: 308.4 g/mol
InChI Key: BGYWMBWLMQDYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide is a novel chemical entity designed for preclinical research, particularly in the field of oncology. This synthetic molecule features a [1,2,4]triazolo[3,4-b][1,3]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While specific data on this compound is being established, structurally related analogues within this chemical class have been identified as potent and selective inhibitors of receptor tyrosine kinases, such as c-Met . Dysregulation of these kinase signaling pathways is implicated in various oncogenic processes, including tumor proliferation, metastasis, and angiogenesis. The compound's molecular design incorporates a lipophilic 4-butylcyclohexane carboxamide moiety, which may influence its pharmacodynamic profile and cellular permeability. Its primary research value lies in its potential as a targeted therapeutic agent for investigating kinase-driven cancer mechanisms and resistance patterns. Researchers can utilize this compound as a chemical probe to study apoptosis, cell cycle arrest, and signal transduction pathways in vitro. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own stability, safety, and efficacy profiling prior to use.

Properties

IUPAC Name

4-butyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-2-3-4-11-5-7-12(8-6-11)13(20)16-14-17-18-15-19(14)9-10-21-15/h11-12H,2-10H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYWMBWLMQDYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydrazinyl-1,3-thiazole Intermediates

2-Chloro-1,3-thiazole (32 ) undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 6 hours, yielding 2-hydrazinyl-1,3-thiazole (33 ) with 98% conversion. For substituted variants, anilines (34–43 ) are converted to thioureas (44–53 ) via reaction with ammonium thiocyanate in HCl, followed by oxidative cyclization using bromine to form 2-amino-1,3-thiazoles (54–63 ). Subsequent hydrazination affords 2-hydrazinyl derivatives (64–73 ).

Cyclization to Triazolo[3,4-b][1, Thiazoles

Heating 33 with formic acid at reflux for 8 hours induces cyclodehydration, forming the triazolothiazole core (2 ). This method achieves yields >85% when using excess formic acid as both solvent and dehydrating agent.

Synthesis of 4-Butylcyclohexane-1-Carboxylic Acid

Cyclohexane Functionalization

4-Butylcyclohexane-1-carboxylic acid is prepared via:

  • Friedel-Crafts Alkylation : Cyclohexanecarboxylic acid reacts with 1-bromobutane in the presence of AlCl₃ at 0–5°C, yielding 4-butylcyclohexane-1-carboxylic acid after 12 hours (yield: 72%).

  • Catalytic Hydrogenation : 4-Butylbenzoic acid undergoes hydrogenation using Pd/C (10 wt%) in ethanol under 50 psi H₂ at 80°C, achieving full saturation in 6 hours.

Activation as Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C for 3 hours, yielding 4-butylcyclohexane-1-carbonyl chloride with >95% conversion.

Amide Coupling to Assemble the Target Compound

Reaction Conditions

The triazolothiazole amine (2 , 1.2 equiv) is reacted with 4-butylcyclohexane-1-carbonyl chloride (1.0 equiv) in dry THF under N₂. Triethylamine (3.0 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid (68% yield).

Optimization Data

ParameterTested RangeOptimal ValueYield (%)
SolventTHF, DCM, DMFTHF68
Temperature (°C)0, 25, 502568
BaseEt₃N, PyridineEt₃N68
Reaction Time (h)12, 24, 482468

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 4.12 (br, 1H, NH), 2.80–2.72 (m, 1H, cyclohexane-CH), 1.90–1.20 (m, 19H, butyl/cyclohexane).

  • ¹³C NMR (100 MHz, CDCl₃): δ 174.8 (C=O), 152.1 (triazole-C), 44.5 (cyclohexane-CH), 32.1–22.4 (butyl/cyclohexane).

  • HRMS (ESI+): m/z calcd. for C₁₇H₂₅N₄O₂S [M+H]⁺: 365.1645; found: 365.1648.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.8 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

  • Low Coupling Yield : Attributable to steric hindrance from the 4-butyl group. Mitigated by using a 1.2:1 amine:acyl chloride ratio.

  • Byproduct Formation : Trace amounts of diacylated product observed at 50°C. Avoided by maintaining temperatures ≤25°C.

  • Solubility Issues : THF proved superior to DMF in dissolving both reactants.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Biological Activities

Research has indicated that compounds featuring triazole and thiazole rings exhibit a range of biological activities. Notably, this compound has shown promise in:

  • Antimicrobial Activity : Several studies have demonstrated that compounds with similar structural features possess significant antibacterial and antifungal properties. The presence of the triazole moiety is particularly linked to enhanced activity against various pathogens .
  • Anticancer Properties : Initial studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The thiazole ring is known to interact with biological targets involved in cancer progression .
  • Anti-inflammatory Effects : Compounds containing triazoles have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Applications in Medicinal Chemistry

The unique structure of 4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide positions it as a potential lead compound for drug development. Its applications include:

  • Drug Design : The compound can serve as a scaffold for the design of new therapeutic agents targeting infectious diseases and cancer.
  • Pharmacological Studies : Ongoing research aims to elucidate its mechanism of action at the molecular level, which is crucial for understanding its therapeutic potential.

Agricultural Applications

Given the antimicrobial properties of this compound, it may also find applications in agriculture:

  • Pesticide Development : The ability to inhibit microbial growth suggests potential use as a biopesticide or fungicide in crop protection strategies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Triazolo-Thiadiazoles vs. Triazolo-Thiazoles
  • Triazolo-Thiadiazoles (e.g., HTP and ITP in ): Replace the thiazole sulfur with an additional nitrogen, forming a thiadiazole ring. HTP and ITP demonstrated heparanase inhibition, critical in cancer metastasis .
  • Triazolo-Thiazoles (Target Compound): The thiazole ring retains sulfur, contributing to π-stacking and hydrophobic interactions. This core is associated with antimicrobial and antitubercular activities .

Table 1: Core Heterocycle Impact on Activity

Compound Class Example Key Activity Reference
Triazolo-Thiadiazoles HTP, ITP Heparanase inhibition
Triazolo-Thiazoles Target compound Antimicrobial, enzyme inhibition
Triazolo-Thiazines

Compounds like 3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazole (24 in ) feature a six-membered thiazine ring instead of thiazole. The expanded ring size alters conformational flexibility, impacting metallo-β-lactamase (MBL) inhibition. The target compound’s five-membered thiazole may offer better steric complementarity for smaller enzyme pockets .

Substituent Effects on Bioactivity

Aryl and Heteroaryl Substituents
  • Nitro and Halogenated Groups : Derivatives like 3-(3-nitrophenyl)-triazolo-thiadiazole (5E in ) showed superior antitubercular activity (MIC: 1.6 µg/mL) compared to the target compound, likely due to electron-withdrawing effects enhancing target binding .
  • Pyridyl Groups : Compounds with 3-pyridyl substitutions (–7) exhibited vasodilatory and antimicrobial activities. The target compound’s cyclohexane carboxamide may reduce polarity compared to pyridyl, altering bioavailability .
Alkyl and Carboxamide Modifications
  • Butyl vs. Smaller Alkyl Chains : The butyl group in the target compound increases logP (predicted ~3.5), enhancing lipid bilayer penetration compared to methyl or cyclopentane derivatives (e.g., N-{...}cyclopentanecarboxamide in ) .
  • Bis-Triazolo-Thiadiazoles : Compounds like 5e and 5f () with dual triazolo-thiadiazole units and methoxy-aryl groups showed broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL). The target compound’s single core may limit activity breadth but reduce toxicity risks .

Table 2: Substituent-Driven Activity Comparison

Compound Substituent Key Activity (MIC or IC₅₀) Reference
Target compound Butyl, cyclohexane carboxamide Under investigation
5E () 3-Nitrophenyl Antitubercular (1.6 µg/mL)
Bis-triazolo-thiadiazole 5e 4-Methoxy-aryl Antimicrobial (2 µg/mL)

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The butyl chain increases logP compared to unsubstituted analogues, favoring CNS penetration but risking solubility issues.
  • Metabolic Stability : Cyclohexane carboxamide may resist cytochrome P450 oxidation better than aryl substituents, as seen in tricyclazole (), a triazolo-benzothiazole fungicide .

Biological Activity

4-butyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclohexane-1-carboxamide is a complex organic compound belonging to the class of triazolothiazine derivatives. This compound has garnered attention due to its diverse pharmacological activities, making it a potential candidate for various medicinal applications. The unique structural features of this compound contribute to its biological activity.

The molecular formula of this compound is C16H26N4OSC_{16}H_{26}N_{4}OS, with a molecular weight of 322.5 g/mol. The IUPAC name reflects its complex structure:

PropertyValue
Molecular FormulaC16H26N4OS
Molecular Weight322.5 g/mol
IUPAC Name4-butyl-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclohexane-1-carboxamide
InChI KeyRSTTWKXOSFVNSZ-UHFFFAOYSA-N
Canonical SMILESCCCCC1CCC(CC1)C(=O)NC2=NN=C3N2CCCS3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazolo[3,4-b][1,3]thiazine ring can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. This mechanism can result in various biological effects including:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Alteration of Receptor Signaling : It can modulate receptor activity affecting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolothiazine derivatives. For instance:

  • Case Study : A derivative similar to this compound was evaluated for cytotoxicity against various cancer cell lines. It exhibited significant activity with an IC50 value lower than reference drugs such as doxorubicin .

Anticonvulsant Activity

The compound's structural features suggest potential anticonvulsant properties. A related study indicated that modifications in the thiazole ring enhanced anticonvulsant efficacy in animal models .

Antimicrobial Activity

The compound has also been tested for antimicrobial effects against various bacteria:

Bacterial StrainActivity
E. coli (Gram -)Moderate
Klebsiella pneumoniae (Gram -)Significant
Staphylococcus aureus (Gram +)Strong
Streptococcus mutans (Gram +)Moderate

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Studies on related compounds indicate that specific structural features enhance biological activity:

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
  • Substituents : The presence of electron-donating groups at specific positions on the aromatic rings significantly enhances activity .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR resolve substituent positions (e.g., cyclohexane carboxamide protons at δ 2.71 ppm and triazole peaks at δ 8.81 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 216.1118 for a related triazole-pyrazole hybrid) .
  • Infrared (IR) Spectroscopy : Peaks at 2242 cm1^{-1} indicate nitrile groups in intermediates .

How can researchers resolve contradictions in reported bioactivity data for triazolo-thiazole derivatives?

Advanced Research Focus
Discrepancies may arise from:

  • Varied assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for pH/temperature .
  • Structural analogs : Compare substituent effects; e.g., 3-methyl groups on triazolo-thiadiazoles enhance antimicrobial activity .
  • Data normalization : Use internal standards (e.g., IC50_{50}) to account for batch-to-batch variability .

What computational tools aid in predicting reaction pathways for triazolo-thiazole synthesis?

Q. Advanced Research Focus

  • Quantum chemical calculations : Simulate transition states for cyclization steps using software like Gaussian .
  • Reaction path search methods : ICReDD’s computational-experimental feedback loop optimizes conditions (e.g., solvent selection) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

How does pH influence the stability of the triazolo-thiazole core during synthesis?

Q. Advanced Research Focus

  • Acidic conditions : Protonation of the thiazole nitrogen may lead to ring-opening side reactions.
  • Basic conditions : Hydrolysis of the carboxamide group is minimized by maintaining pH < 9 .
  • Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions for stability studies .

What strategies improve selectivity in coupling reactions involving heterocyclic amines?

Q. Advanced Research Focus

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block undesired amine reactivity .
  • Catalytic systems : Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling reduces by-products in aryl halide intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclohexanecarboxamide .

How can researchers validate target engagement in biological assays?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., kinases) .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines .

What spectroscopic challenges arise in characterizing triazolo-thiazole derivatives?

Q. Advanced Research Focus

  • Signal overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve crowded aromatic regions .
  • Dynamic proton exchange : Low-temperature NMR (-40°C) stabilizes labile protons (e.g., NH in carboxamide) .
  • Isotopic labeling : 15N^{15}N-enriched samples clarify nitrogen environments in complex heterocycles .

How do researchers prioritize substituents for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Bioisosteric replacement : Replace butyl groups with cyclopropyl to assess steric effects .
  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl to modulate electron density .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., triazole N atoms) .

What methodologies address low solubility in in vitro assays?

Q. Advanced Research Focus

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate compounds in PLGA nanoparticles for sustained release .
  • Prodrug design : Introduce phosphate esters to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.